molecular formula C4H7ClS B2462051 Allyl(chloromethyl) sulfide CAS No. 51486-48-7

Allyl(chloromethyl) sulfide

Cat. No.: B2462051
CAS No.: 51486-48-7
M. Wt: 122.61
InChI Key: XAKHMXAZBAGPKG-UHFFFAOYSA-N
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Description

Allyl(chloromethyl) sulfide is an organic compound characterized by the presence of an allyl group (−CH2−HC=CH2) and a chloromethyl group (−CH2Cl) attached to a sulfur atom

Mechanism of Action

Target of Action

Allyl(chloromethyl) sulfide, also known as 3-(chloromethylsulfanyl)prop-1-ene, is an organosulfur compound It’s known that organosulfur compounds, in general, have a significant impact on cellular thiols and certain cellular proteins .

Mode of Action

The mode of action of this compound involves electrophilic substitution of unsaturated silanes . This process involves the attack of an electrophile on an allyl group, leading to the incorporation of an allyl or vinyl group at the electrophilic center after the loss of the silyl group . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity .

Biochemical Pathways

They have been reported to have antimicrobial and anticancer activities, which are related to their rich organosulfur compounds .

Pharmacokinetics

Detailed pharmacokinetic parameters and studies on this compound, especially as an anticancer agent, are still limited .

Result of Action

Organosulfur compounds are known to have significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal decomposition of allyl sulfides has been studied both experimentally and computationally . It was found that sulfides react faster than the homologous ethers and that the substituent groups with the capacity to delocalize charge increase the reaction rate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl(chloromethyl) sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with sodium sulfide in an aqueous medium. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.

    Substitution: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Corresponding substituted products (e.g., amines, ethers).

Scientific Research Applications

Allyl(chloromethyl) sulfide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    Allyl chloride: Similar in structure but lacks the sulfur atom.

    Chloromethyl methyl sulfide: Contains a methyl group instead of an allyl group.

    Allyl methyl sulfide: Contains a methyl group instead of a chloromethyl group.

Uniqueness: Allyl(chloromethyl) sulfide is unique due to the presence of both an allyl group and a chloromethyl group attached to a sulfur atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

3-(chloromethylsulfanyl)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClS/c1-2-3-6-4-5/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKHMXAZBAGPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-48-7
Record name 3-[(chloromethyl)sulfanyl]prop-1-ene
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